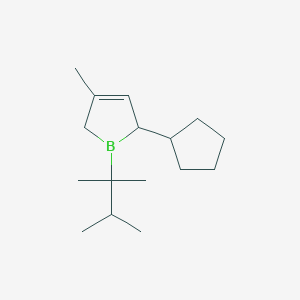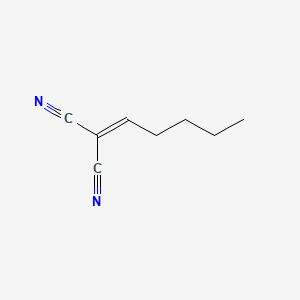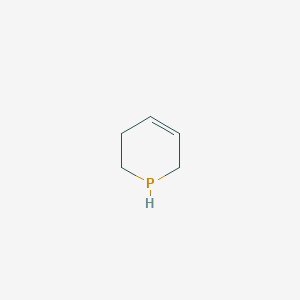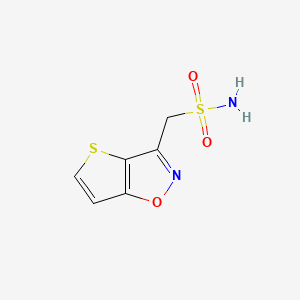
Thieno(2,3-d)isoxazole-3-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)isoxazole-3-methanesulfonamide is a heterocyclic compound that features a fused ring system combining a thiophene ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)isoxazole-3-methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often involve the use of reagents such as di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, which is a highly toxic agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of scalable, efficient synthetic routes are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-d)isoxazole-3-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Applications De Recherche Scientifique
Thieno(2,3-d)isoxazole-3-methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of thieno(2,3-d)isoxazole-3-methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which can lead to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno(2,3-d)pyrimidine derivatives: These compounds share a similar fused ring system and have been studied for their anticancer activities.
Isoxazole-thieno(2,3-d)pyrimidines: These compounds have shown potential as anticancer agents and share structural similarities with thieno(2,3-d)isoxazole-3-methanesulfonamide.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methanesulfonamide group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
112499-90-8 |
|---|---|
Formule moléculaire |
C6H6N2O3S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
thieno[2,3-d][1,2]oxazol-3-ylmethanesulfonamide |
InChI |
InChI=1S/C6H6N2O3S2/c7-13(9,10)3-4-6-5(11-8-4)1-2-12-6/h1-2H,3H2,(H2,7,9,10) |
Clé InChI |
AKMYAFOTRFDLAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1ON=C2CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


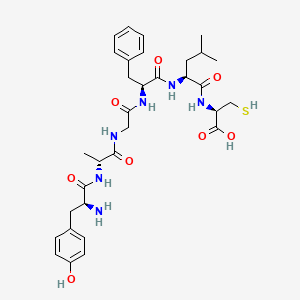
![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
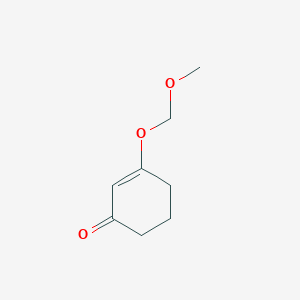
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
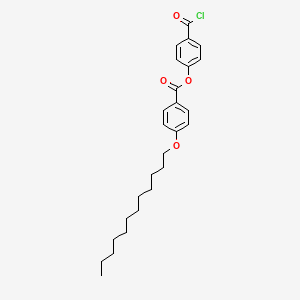
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
